molecular formula C12H14O B1433410 1-[(E)-Methoxymethylene]tetralin CAS No. 201801-48-1

1-[(E)-Methoxymethylene]tetralin

Cat. No. B1433410
CAS RN: 201801-48-1
M. Wt: 174.24 g/mol
InChI Key: DLWSWWBODBDCPQ-PKNBQFBNSA-N
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Description

1-[(E)-Methoxymethylene]tetralin, also known as MMT, is a chemical compound that belongs to the tetralin family. It is a derivative of tetralin and contains a methoxymethylene group that is attached to the double bond in the tetralin ring. The compound has been the subject of scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(E)-Methoxymethylene]tetralin is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This leads to an increase in dopamine release in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson’s disease. This compound has also been shown to have antidepressant and anxiolytic effects, possibly due to its effects on the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(E)-Methoxymethylene]tetralin is that it has been well-studied and its pharmacological properties are relatively well-understood. This makes it a useful tool for researchers studying the dopamine system and its effects on the central nervous system. However, one limitation of this compound is that it can be difficult to synthesize, which can limit its availability for lab experiments.

Future Directions

There are several potential future directions for research on 1-[(E)-Methoxymethylene]tetralin. One area of interest is the development of new drugs that are based on the structure of this compound, with improved pharmacological properties. Another area of interest is the study of this compound’s effects on other neurotransmitter systems, such as the serotonin system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-[(E)-Methoxymethylene]tetralin has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have affinity for the dopamine D2 receptor, and has been investigated for its potential use as a treatment for Parkinson’s disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(4E)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWWBODBDCPQ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/1\CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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